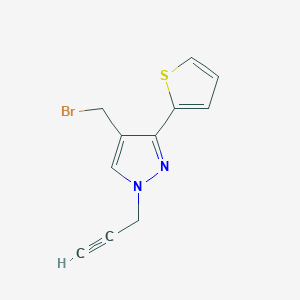

4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole

Description

4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is a pyrazole derivative featuring a bromomethyl group at position 4, a propargyl (prop-2-yn-1-yl) group at position 1, and a thiophen-2-yl substituent at position 2. Its molecular formula is C10H8BrN2S, with a molecular weight of 268.05 g/mol. The thiophen-2-yl group contributes π-electron density, influencing electronic properties and intermolecular interactions .

Synthetic routes for analogous compounds (e.g., bromomethyl pyrazoles) often involve halogenation of hydroxymethyl precursors using agents like N-bromosuccinimide (NBS) or bromine . Characterization typically employs NMR, IR, and X-ray crystallography, with SHELX software widely used for structural refinement .

Properties

IUPAC Name |

4-(bromomethyl)-1-prop-2-ynyl-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2S/c1-2-5-14-8-9(7-12)11(13-14)10-4-3-6-15-10/h1,3-4,6,8H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMZMHMCIJPBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(C(=N1)C2=CC=CS2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 273.17 g/mol. The structure features a pyrazole ring substituted with a bromomethyl group, a prop-2-yn-1-yl group, and a thiophen-2-yl moiety.

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine derivatives with suitable carbonyl compounds.

- Introduction of the Thiophen-2-yl Group : Cross-coupling reactions, such as Suzuki or Stille coupling, are often employed.

- Alkylation : The prop-2-yn-1-yl group is introduced via alkylation reactions with appropriate alkyne derivatives.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:

The mechanism of action involves interaction with specific biological targets:

- The bromomethyl group can participate in nucleophilic substitution reactions, leading to covalent modifications of target proteins.

- The thiophen moiety enhances the compound's binding affinity to biological targets .

Case Studies

Several studies have evaluated the efficacy of this compound in various biological contexts:

- Anti-inflammatory Activity : In a study evaluating anti-inflammatory effects, compounds derived from pyrazole scaffolds were shown to inhibit TNF-α and IL-6 production significantly, indicating potential therapeutic applications in inflammatory diseases .

- Antimicrobial Efficacy : Research demonstrated that derivatives of this compound exhibited MIC values lower than standard antibiotics against several bacterial strains, suggesting its potential as an alternative antimicrobial agent .

- Cancer Cell Proliferation : The compound was tested against various cancer cell lines, showing a dose-dependent reduction in cell viability and proliferation rates compared to control groups .

Scientific Research Applications

Organic Synthesis

4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole serves as a versatile building block in organic synthesis. It can be utilized in:

- Cross-Coupling Reactions : The bromomethyl group allows for nucleophilic substitution reactions, facilitating the formation of more complex molecules through cross-coupling methods such as Suzuki or Stille reactions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of bromine with various nucleophiles |

| Cross-Coupling | Formation of carbon-carbon bonds with aryl or alkenyl groups |

Medicinal Chemistry

This compound shows promise in drug discovery and development due to its potential biological activities. Preliminary studies suggest that derivatives of this compound may exhibit:

- Antimicrobial Activity : Research indicates that pyrazole derivatives can possess significant antimicrobial properties.

| Activity Type | Potential Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Induction of apoptosis in cancer cells |

Materials Science

The unique structural features of this compound make it suitable for applications in materials science. Its derivatives can be used to create:

- Conductive Polymers : The incorporation of thiophenes into polymer matrices can enhance electrical conductivity.

| Material Type | Application |

|---|---|

| Conductive Polymers | Used in electronic devices and sensors |

| Coatings | Protective coatings with enhanced properties |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrazole derivatives, including those based on 4-(bromomethyl)-1-(prop-2-yn-1-yloxy) derivatives. The findings demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents.

Case Study 2: Synthesis of Conductive Polymers

Research focused on synthesizing conductive polymers using pyrazole derivatives as monomers showed that incorporating 4-(bromomethyl)-1-(prop-2-yn-1-yloxy) into polymer chains resulted in materials with improved electrical properties. This study highlighted the compound's utility in developing advanced materials for electronic applications.

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key structural analogs and their properties:

Crystallography and Characterization

Structural analogs are often analyzed using SHELX software for X-ray refinement. For example, details improvements in SHELXL for handling high-resolution data, critical for confirming bromomethyl and propargyl group orientations .

Preparation Methods

Formation of the Pyrazole Core

The pyrazole nucleus is typically constructed via the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds under controlled conditions. This fundamental step sets the stage for subsequent functionalization.

- Method: React a suitable hydrazine (e.g., hydrazine hydrate or substituted hydrazine) with a 1,3-dicarbonyl compound such as acetylacetone or its analogs under acidic or basic catalysis.

- Conditions: Reactions are commonly performed in ethanol or other polar solvents, at temperatures ranging from room temperature to reflux.

- Outcome: Formation of the pyrazole ring with substitution at positions 1 and 3 available for further modification.

Introduction of the Thiophen-2-yl Group at Position 3

Attachment of the thiophen-2-yl substituent to the pyrazole ring is achieved through cross-coupling reactions, which are highly regioselective and efficient.

- Preferred Reactions: Suzuki-Miyaura or Stille cross-coupling reactions.

- Reagents: Use of thiophen-2-yl boronic acid (for Suzuki) or thiophen-2-yl stannane (for Stille) with a halogenated pyrazole intermediate (e.g., 3-bromo- or 3-iodo-pyrazole).

- Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Conditions: Typically carried out in polar aprotic solvents (e.g., DMF, THF) under inert atmosphere at 50–100 °C.

- Notes: The choice of coupling partner and catalyst influences regioselectivity and yield.

Introduction of the Prop-2-yn-1-yl Group at Position 1

The propargyl (prop-2-yn-1-yl) substituent is introduced at the N1 position of the pyrazole ring, often through alkylation or Sonogashira coupling.

- Alkylation Route: Direct N-alkylation of the pyrazole nitrogen with propargyl bromide or propargyl chloride in the presence of a base such as potassium carbonate (K2CO3) in DMF.

- Sonogashira Coupling: If the pyrazole nitrogen is halogenated, coupling with terminal alkynes under Pd/Cu catalysis can be used.

- Conditions: Alkylation reactions generally proceed at room temperature to 60 °C; Sonogashira couplings require inert atmosphere and mild heating.

- Advantages: Alkylation is straightforward and high-yielding; Sonogashira coupling allows for more complex alkyne introduction if needed.

Introduction of the Bromomethyl Group at Position 4

The bromomethyl group is introduced via halomethylation of the pyrazole ring at position 4.

- Typical Approach: Bromomethylation using formaldehyde and hydrobromic acid or N-bromosuccinimide (NBS) in the presence of an acid catalyst.

- Alternative: Halogen exchange from chloromethyl to bromomethyl via treatment with lithium bromide or other bromide salts.

- Reaction Conditions: Usually performed in organic solvents such as dichloromethane or acetic acid at 0–50 °C.

- Safety Note: Bromomethylation reagents are reactive and potentially hazardous; reactions should be conducted under inert atmosphere with appropriate personal protective equipment.

- Outcome: Selective substitution at the 4-position to yield the desired bromomethyl derivative.

Purification and Characterization

- Purification: Column chromatography using silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol is standard.

- Characterization: Structural confirmation via ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and, if available, single-crystal X-ray diffraction.

- Analytical Monitoring: Thin-layer chromatography (TLC) with appropriate solvent systems (e.g., CH2Cl2–MeOH 95:5) is used to monitor reaction progress.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl, acid/base, EtOH | 1H-pyrazole core | Sets core structure |

| 2 | Cross-coupling (Suzuki/Stille) | Thiophen-2-yl boronic acid + Pd catalyst | 3-(Thiophen-2-yl)-pyrazole | Regioselective C–C bond formation |

| 3 | N-alkylation or Sonogashira | Propargyl bromide + base or Pd/Cu catalyst | 1-(Prop-2-yn-1-yl)-substituted pyrazole | Introduces alkyne functionality |

| 4 | Bromomethylation | Formaldehyde + HBr or NBS, acid catalyst | 4-(Bromomethyl)-substituted pyrazole | Key reactive handle for further derivatization |

| 5 | Purification & Characterization | Silica gel chromatography, NMR, HRMS | Pure final compound | Ensures purity and structural integrity |

Research Findings and Optimization Notes

- Reaction Yields: Pyrazole ring formation typically yields 70–90% depending on substrates and conditions.

- Cross-coupling Efficiency: Suzuki coupling yields range from 60–85%, influenced by catalyst loading and solvent polarity.

- Alkylation: N-propargylation proceeds with yields up to 90% under optimized base and solvent conditions.

- Halomethylation: Bromomethylation yields vary (50–75%) and require careful control of temperature and reagent stoichiometry to minimize side reactions.

- Scale-up Considerations: Industrial synthesis may employ continuous flow reactors and catalyst recycling to enhance throughput and reduce waste.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving pyrazole core functionalization. For example:

- Step 1 : Introduce the thiophene moiety through coupling reactions (e.g., Suzuki-Miyaura cross-coupling) using palladium catalysts.

- Step 2 : Bromomethylation at the 4-position using brominating agents like NBS (N-bromosuccinimide) under radical initiation.

- Step 3 : Propargylation (prop-2-yn-1-yl attachment) via nucleophilic substitution with propargyl bromide in the presence of a base like K₂CO₃.

- Optimization : Reaction parameters (solvent, temperature, catalyst loading) should be tuned using Design of Experiments (DoE). For instance, THF or DMF at 60–80°C with Pd(PPh₃)₄ (0.5–2 mol%) improves yield .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar pyrazole derivatives?

- NMR Analysis :

- The bromomethyl group (CH₂Br) appears as a singlet at ~4.5 ppm in NMR, with a corresponding signal near 30 ppm.

- Thiophene protons resonate as a multiplet at 6.8–7.5 ppm.

- The prop-2-yn-1-yl group shows a terminal alkyne proton at ~2.5 ppm and a carbon signal at ~70 ppm in NMR .

- IR Spectroscopy : Key peaks include C≡C (alkyne) at ~2100 cm⁻¹, C-Br (bromomethyl) at 550–650 cm⁻¹, and thiophene ring vibrations at 1400–1600 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported molecular geometries of this compound?

- Crystallographic Workflow :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.

- Structure Solution : Employ SHELXT (direct methods) or SHELXD (dual-space algorithms) for phase determination .

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Address disorder in the bromomethyl or propargyl groups using PART instructions .

- Validation Tools :

- Check geometric outliers (e.g., bond lengths/angles) against the Cambridge Structural Database (CSD) via Mercury.

- Analyze intermolecular interactions (e.g., Br···π contacts) to explain packing discrepancies .

Q. What computational strategies predict the pharmacological activity of this pyrazole derivative?

- In Silico Methods :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antibacterial activity). The thiophene and bromomethyl groups may enhance binding via hydrophobic and halogen-bonding interactions .

- ADMET Prediction : Tools like SwissADME assess bioavailability; the bromine atom may increase logP (lipophilicity), requiring solubility optimization .

Q. How can synthetic byproducts or degradation products be identified and minimized?

- Byproduct Analysis :

- LC-MS/MS : Detect trace impurities (e.g., debrominated or propargyl-oxidized derivatives).

- Mechanistic Insight : Bromomethyl groups are prone to hydrolysis; use anhydrous conditions with molecular sieves to suppress H₂O .

- Process Optimization :

- Column Chromatography : Separate byproducts using gradient elution (hexane/EtOAc).

- Crystallization : Recrystallize from ethanol/water to enhance purity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Root Causes :

- Polymorphism (different crystal forms) or solvent retention in crystallites.

- Resolution Strategies :

- DSC/TGA : Confirm melting points and check for solvent loss events.

- Variable-Temperature NMR : Probe dynamic effects (e.g., rotational barriers in the propargyl group) .

Synthesis Optimization Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.